molecular formula C10H11ClN4 B13527691 4-Chloro-1-(2-(pyridin-3-yl)ethyl)-1h-pyrazol-3-amine

4-Chloro-1-(2-(pyridin-3-yl)ethyl)-1h-pyrazol-3-amine

Cat. No.: B13527691
M. Wt: 222.67 g/mol
InChI Key: XXRPUVXWZQGYHC-UHFFFAOYSA-N
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Description

4-Chloro-1-(2-(pyridin-3-yl)ethyl)-1h-pyrazol-3-amine is a heterocyclic compound that features a pyrazole ring substituted with a chloro group and a pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of appropriate hydrazine derivatives with 1,3-diketones, followed by chlorination and subsequent alkylation with pyridine derivatives .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic route for large-scale production. This includes the use of efficient catalysts, high-yielding reaction conditions, and cost-effective reagents. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-1-(2-(pyridin-3-yl)ethyl)-1h-pyrazol-3-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific substituents.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions, often under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrazole derivatives.

Scientific Research Applications

4-Chloro-1-(2-(pyridin-3-yl)ethyl)-1h-pyrazol-3-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Chloro-1-(2-(pyridin-3-yl)ethyl)-1h-pyrazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and pyridine substituents can enhance binding affinity and specificity, leading to the modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-1-(2-(pyridin-2-yl)ethyl)-1h-pyrazol-3-amine
  • 4-Chloro-1-(2-(pyridin-4-yl)ethyl)-1h-pyrazol-3-amine
  • 4-Bromo-1-(2-(pyridin-3-yl)ethyl)-1h-pyrazol-3-amine

Uniqueness

4-Chloro-1-(2-(pyridin-3-yl)ethyl)-1h-pyrazol-3-amine is unique due to the specific positioning of the chloro and pyridine groups, which can influence its reactivity and binding properties. This makes it a valuable compound for targeted applications in medicinal chemistry and other fields .

Properties

Molecular Formula

C10H11ClN4

Molecular Weight

222.67 g/mol

IUPAC Name

4-chloro-1-(2-pyridin-3-ylethyl)pyrazol-3-amine

InChI

InChI=1S/C10H11ClN4/c11-9-7-15(14-10(9)12)5-3-8-2-1-4-13-6-8/h1-2,4,6-7H,3,5H2,(H2,12,14)

InChI Key

XXRPUVXWZQGYHC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)CCN2C=C(C(=N2)N)Cl

Origin of Product

United States

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